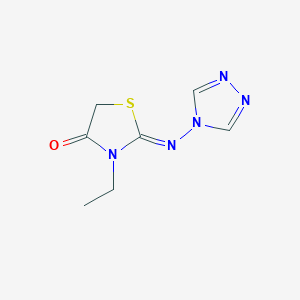
5-(9H-Carbazol-9-YL)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9H-Carbazol-9-YL)isophthalic acid, also known as DK7662, is a compound with the molecular formula C20H13NO4 . It has several other names, including 5-carbazol-9-ylbenzene-1,3-dicarboxylic acid and 5-(9H-carbazole-9-yl) isophthalic acid .
Synthesis Analysis
The synthesis of carbazole-based compounds like this compound often involves complex procedures. For instance, one method involves the solvothermal reaction of 5-(9H-carbazol-9-yl)-isophthalic acid and zinc nitrate in DMF/MeOH at room temperature overnight .Molecular Structure Analysis
The molecular structure of this compound includes a carbazole ring attached to an isophthalic acid group . The SMILES representation of the molecule isC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O . Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 562.7±50.0 °C and a predicted density of 1.37±0.1 g/cm3 . It also has a pKa value of 3.45±0.10 .Applications De Recherche Scientifique
1. Metal Organic Frameworks (MOFs)
5-(9H-Carbazol-9-YL)isophthalic acid is used in the synthesis of laminar metal organic frameworks (MOFs). These MOFs have pendant carbazoles that create extended aromatic stacks or non-stacked structures, leading to enhanced solid-state emission. This illustrates the potential of MOFs as platforms for directing the aggregation and electro-optical behaviors of organic chromophores (Lifshits, Noll, & Klosterman, 2015).
2. Synthesis of Novel Carbazole Derivatives
Novel carbazole derivatives synthesized from this compound have been characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis. These derivatives have potential in various applications due to their unique structural and chemical properties (Verma, Awasthi, & Jain, 2022).
3. Gas Storage Capacities
A microporous metal-organic framework (MOF) constructed using a derivative of this compound exhibits high acetylene and methane storage capacities at room temperature. This highlights its potential applications in gas storage and separation (Duan et al., 2015).
4. Organic Thin-Film Transistors (OTFTs)
Carbazole- and α-carboline-based thiophene derivatives synthesized from this compound have been characterized as organic semiconductors for OTFTs. The semiconductor with an electron-donating (carbazole) and an electron-withdrawing (α-carboline) substituent showed high p-channel characteristics (Han et al., 2015).
5. Organic Light-Emitting Diodes (OLEDs)
A series of oxadiazole substituted carbazole derivatives containing this compound have been synthesized and characterized for OLED applications. These derivatives exhibit promising electroluminescent properties (Guan et al., 2006).
Propriétés
IUPAC Name |
5-carbazol-9-ylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-19(23)12-9-13(20(24)25)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBOFYVDIUYNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2862952.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)
![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2862956.png)



![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)

